![molecular formula C9H10ClN3O2 B13166189 [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is a chemical compound that features a pyridine ring, an amino group, and a chloroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with [1-Amino-2-(pyridin-2-yl)ethylidene]amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its antimicrobial and anticancer properties. Its ability to form stable complexes with metal ions enhances its therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that inhibit enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. The chloroacetate moiety can undergo hydrolysis, releasing active species that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Pyridin-2-yl)ethylidene]amino urea
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,6-Diaminopyridine derivatives
Uniqueness
Compared to similar compounds, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate stands out due to its unique combination of functional groups. The presence of both an amino group and a chloroacetate moiety allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes further enhances its utility in various fields.
Propiedades
Fórmula molecular |
C9H10ClN3O2 |
|---|---|
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-pyridin-2-ylethylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-9(14)15-13-8(11)5-7-3-1-2-4-12-7/h1-4H,5-6H2,(H2,11,13) |
Clave InChI |
FLLZANTVJZEPHY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C/C(=N/OC(=O)CCl)/N |
SMILES canónico |
C1=CC=NC(=C1)CC(=NOC(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


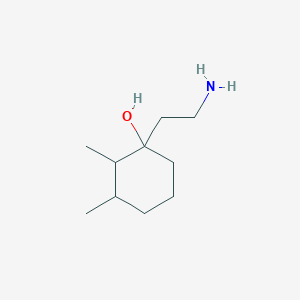
![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)


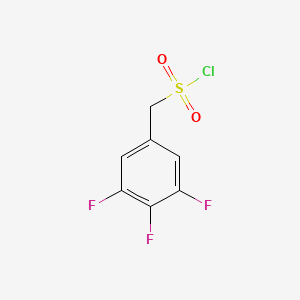
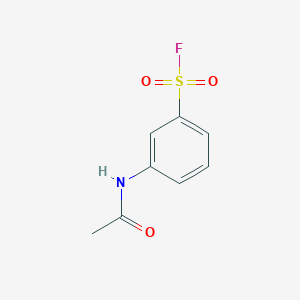
![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
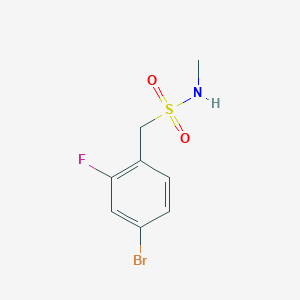
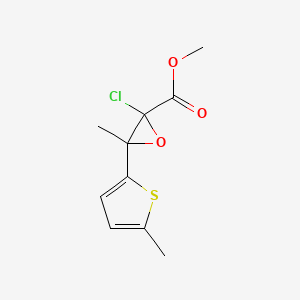

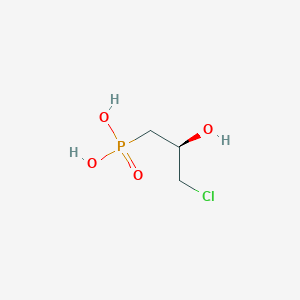
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)

